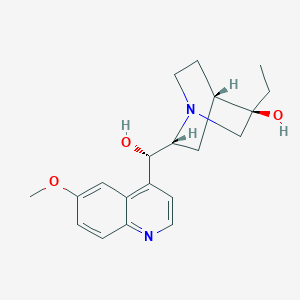
3-Hydroxydihydroquinidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxydihydroquinidine is a complex organic compound with a unique structure that includes a quinoline moiety and a bicyclic octane system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxydihydroquinidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Construction of the Bicyclic Octane System: This step often involves a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group modifications to introduce the necessary substituents.
Coupling of the Quinoline and Bicyclic Systems: This can be done using a variety of coupling reactions, such as the Suzuki or Heck coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
3-Hydroxydihydroquinidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The quinoline moiety can be reduced to a tetrahydroquinoline using hydrogenation conditions.
Substitution: The methoxy group on the quinoline can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
科学的研究の応用
3-Hydroxydihydroquinidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system due to its structural similarity to known bioactive molecules.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Its unique structure allows it to be used in studies of enzyme interactions and receptor binding.
作用機序
The mechanism of action of 3-Hydroxydihydroquinidine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with enzyme active sites, while the bicyclic system can enhance binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which also contain the quinoline moiety.
Bicyclic Compounds: Compounds like tropane alkaloids, which have a similar bicyclic structure.
Uniqueness
3-Hydroxydihydroquinidine is unique due to its combination of a quinoline moiety and a bicyclic octane system, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a wider range of molecular targets and undergo a variety of chemical transformations.
特性
CAS番号 |
85405-60-3 |
|---|---|
分子式 |
C20H26N2O3 |
分子量 |
342.4 g/mol |
IUPAC名 |
(3R,4S,6R)-3-ethyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C20H26N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h4-6,8,11,13,18-19,23-24H,3,7,9-10,12H2,1-2H3/t13-,18+,19-,20-/m0/s1 |
InChIキー |
QJYVSAYVZYKUJL-XVVDYKMHSA-N |
SMILES |
CCC1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O)O |
異性体SMILES |
CC[C@@]1(CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)O |
正規SMILES |
CCC1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O)O |
同義語 |
3-HDDQ 3-hydroxydihydroquinidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















